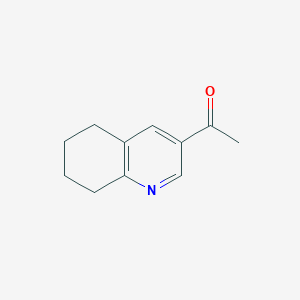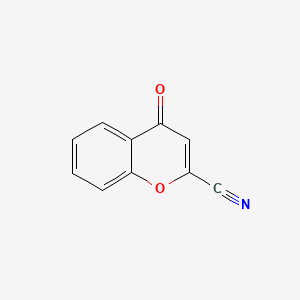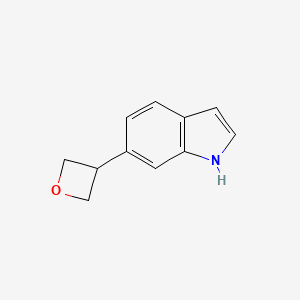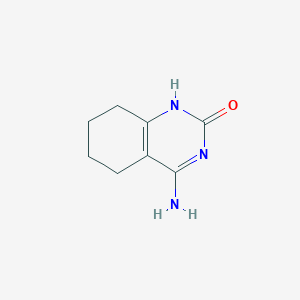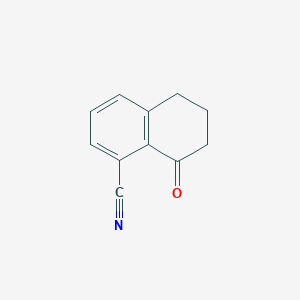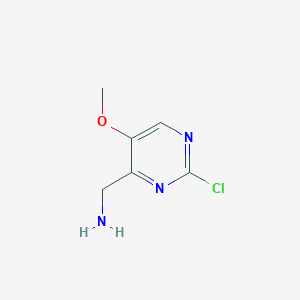
(2-Chloro-5-methoxypyrimidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-methoxypyrimidin-4-yl)methanamine is a heterocyclic organic compound with the molecular formula C6H8ClN3O. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxypyrimidin-4-yl)methanamine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-methoxypyrimidine with methanamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-5-methoxypyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in various chemical syntheses.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Applications De Recherche Scientifique
(2-Chloro-5-methoxypyrimidin-4-yl)methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Chloro-5-methoxypyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methoxypyrimidine: A closely related compound with similar chemical properties.
5-Chloro-2-methoxypyrimidine: Another similar compound used in various chemical syntheses.
Uniqueness
(2-Chloro-5-methoxypyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C6H8ClN3O |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
(2-chloro-5-methoxypyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3O/c1-11-5-3-9-6(7)10-4(5)2-8/h3H,2,8H2,1H3 |
Clé InChI |
TXFGFZNSIUUAKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(N=C1CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


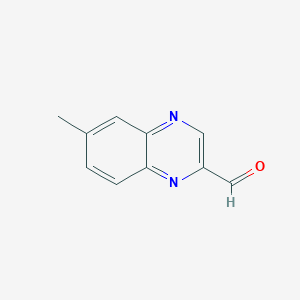


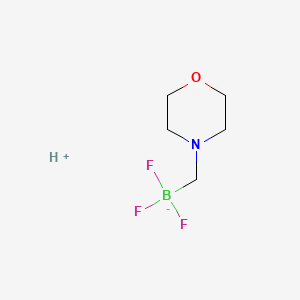
![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)


![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
